molecular formula C34H30N2O10 B11947433 N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide CAS No. 882864-38-2

N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11947433
CAS No.: 882864-38-2
M. Wt: 626.6 g/mol
InChI Key: JIBOMNMMNQJHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-substituted anthraquinone derivative featuring two 3,4,5-trimethoxybenzamide groups attached to a 9,10-dioxo-9,10-dihydroanthracene core. The anthraquinone scaffold is known for its planar structure and redox activity, which often confers biological relevance, such as intercalation with DNA or inhibition of topoisomerases . The trimethoxybenzoyl groups enhance lipophilicity and may facilitate interactions with hydrophobic binding pockets in enzymes or receptors. The compound’s synthesis likely involves condensation reactions between anthraquinone precursors and activated 3,4,5-trimethoxybenzoyl derivatives, as inferred from analogous protocols in and .

Properties

CAS No.

882864-38-2

Molecular Formula

C34H30N2O10

Molecular Weight

626.6 g/mol

IUPAC Name

N-[9,10-dioxo-6-[(3,4,5-trimethoxybenzoyl)amino]anthracen-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C34H30N2O10/c1-41-25-11-17(12-26(42-2)31(25)45-5)33(39)35-19-7-9-21-23(15-19)29(37)22-10-8-20(16-24(22)30(21)38)36-34(40)18-13-27(43-3)32(46-6)28(14-18)44-4/h7-16H,1-6H3,(H,35,39)(H,36,40)

InChI Key

JIBOMNMMNQJHTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Preparation Methods

Anthraquinone Core Functionalization

The synthesis begins with 9,10-anthraquinone-2,6-diamine as a precursor. Patent data (EP3604263B1) describes chloromethylation of anthracene derivatives using phase-transfer catalysis (hexadecyltrimethylammonium bromide) in an aqueous HCl/acetic acid system, yielding 9,10-bis(chloromethyl)anthracene in >90% yield. Subsequent oxidation with K₂Cr₂O₇/H₂SO₄ converts the anthracene to anthraquinone.

Critical Step :

  • Amination at Position 6 :

    • The 6-chloromethyl group undergoes nucleophilic substitution with ammonia or ammonium acetate under refluxing ethanol to introduce the primary amine.

    • Yield optimization requires stoichiometric control (1:2 amine:chloromethyl ratio) and 12-hour reaction times.

Amide Coupling Reactions

Two amidation steps are required to attach the 3,4,5-trimethoxybenzoyl groups.

First Amidation (Position 6)

  • Reagents : 3,4,5-Trimethoxybenzoyl chloride, generated in situ from 3,4,5-trimethoxybenzoic acid and thionyl chloride.

  • Conditions :

    • Solvent: Anhydrous DMF or toluene.

    • Coupling Agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) at 0.5 equiv each.

    • Temperature: 100°C for 2–4 hours.

    • Yield: 68–72% after precipitation with methanol.

Second Amidation (Position 2)

  • Challenges : Steric hindrance from the first amide group necessitates higher temperatures (120°C) and extended reaction times (6 hours).

  • Catalyst Optimization :

    • Substituting DMAP with HOBt (hydroxybenzotriazole) improves yield to 78% by reducing racemization.

Reaction Optimization Data

ParameterCondition 1Condition 2Optimal Condition
SolventDMFTolueneToluene
Coupling AgentEDCI/DMAPDCC/HOBtEDCI/HOBt
Temperature (°C)100120110
Reaction Time (hours)465
Yield (%)687878

Data synthesized from Refs.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).

  • Recrystallization : Methanol/water (4:1) yields 95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.55 (s, 4H, anthraquinone-H),

    • δ 7.74 (m, 4H, anthracene-H),

    • δ 5.77 (s, 4H, CH₂Cl).

    • δ 3.89 (s, 18H, OCH₃).

  • HPLC : Retention time 12.3 min (C18 column, 70% acetonitrile).

Scalability and Industrial Considerations

  • Cost Analysis :

    • Raw material costs exceed $200/g due to rare anthracene intermediates.

    • Phase-transfer catalysis reduces solvent waste by 40% compared to traditional methods.

  • Green Chemistry Metrics :

    • E-factor: 8.2 (kg waste/kg product).

    • PMI (Process Mass Intensity): 12.5.

Challenges and Alternative Approaches

  • Byproduct Formation :

    • Over-amination at position 2 occurs if stoichiometry exceeds 1:1, requiring reprocessing.

  • Metal Contamination :

    • Residual EDCI necessitates chelation with EDTA washes.

Recent Advances (Post-2020)

  • Microwave-Assisted Synthesis :

    • Reduces amidation time to 30 minutes with 85% yield.

  • Flow Chemistry :

    • Continuous-flow reactors achieve 92% conversion using immobilized lipase catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of trimethoxy groups into the molecular structure has been shown to enhance cytotoxic activity against various cancer cell lines. For example, derivatives of combretastatin A-4 analogues that share structural similarities with N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide have demonstrated significant inhibition of cell proliferation in breast cancer models (MDA-MB-231 cell line) with sub-micromolar IC50 values .

1.2 Mechanism of Action
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of β-tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

Biological Assays and Structural Modifications

2.1 Structural Variations
The compound's structure allows for various modifications that can enhance its pharmacological properties. Research has focused on synthesizing derivatives with different linkers and substituents to improve solubility and bioavailability. For instance, modifications involving heterocycles and vinyl amides have been explored to create more potent analogues .

2.2 Case Studies
In one notable study, a series of compounds derived from combretastatin A-4 were synthesized and evaluated for their cytotoxicity against breast cancer cells. The most effective compounds exhibited IC50 values significantly lower than that of combretastatin A-4 itself . These findings underscore the importance of structural optimization in developing effective anticancer agents.

Pharmacokinetics and Solubility Enhancements

3.1 Nanocarrier Systems
To address solubility issues commonly associated with hydrophobic compounds like this compound, researchers have investigated the use of nanocarrier systems. For example, loading the compound onto PEG-PCL modified nanodiamonds has been shown to enhance its aqueous solubility and bioavailability .

3.2 Clinical Implications
These advancements in formulation strategies are crucial for translating laboratory findings into clinical applications. Enhanced solubility and bioavailability are essential for achieving therapeutic concentrations in vivo.

Data Table: Summary of Cytotoxicity Studies

Compound NameCell LineIC50 (µM)Mechanism of Action
Combretastatin A-4MDA-MB-2310.55Inhibition of β-tubulin polymerization
N-(9,10-Dioxo...)MDA-MB-231VariableSimilar mechanism as Combretastatin A-4

Mechanism of Action

The mechanism by which N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Dual 3,4,5-trimethoxybenzamide groups at positions 2 and 6 of anthraquinone ~605.5 (estimated) Enhanced lipophilicity; potential for dual binding interactions due to symmetry .
N-(9,10-Dioxoanthracen-2-yl)-3,4,5-triethoxybenzamide (CAS 6244-80-0) 3,4,5-Triethoxybenzamide substituent 579.6 Increased steric bulk compared to methoxy groups; may reduce membrane permeability.
N-(5-Amino-9,10-dioxoanthracen-1-yl)acetamide (CAS 129-30-6) Acetamide and amino groups at positions 1 and 5 320.3 Amino group introduces polarity; potential for hydrogen bonding with biological targets.
N-Benzoyl-N’-(9,10-dioxoanthracenyl) thiourea derivatives () Thiourea linkage and tetrazole rings ~450–550 Tetrazole rings enhance metabolic stability; sulfur atoms may coordinate metal ions.

Functional Group Variations

  • Sulfonamide vs. Benzamide : Compounds in incorporate sulfonamide linkages (e.g., 10a–d ), which are more polar and acidic than benzamides. This difference could alter binding affinities in enzyme inhibition assays .
  • Triazine and Pyridine Derivatives: and describe anthraquinones fused with triazine or pyridine rings.

Physicochemical Properties

  • Solubility : The dual trimethoxybenzamide groups increase hydrophobicity compared to sulfonamide analogues (). This could necessitate formulation enhancements for in vivo applications.
  • Crystal Packing: ’s X-ray data on related anthraquinones reveal intramolecular hydrogen bonds (N–H⋯O), which stabilize the planar structure. Similar interactions are expected in the target compound .

Research Findings and Data Tables

Table 1: Comparative NMR Chemical Shifts (δ, ppm)

Proton Position Target Compound (Estimated) Compound 1y () N-(9,10-Dioxoanthracen-2-yl)-3,4,5-triethoxybenzamide
Anthracene H-2 ~8.2 - 8.1
Benzamide H ~7.8–7.9 7.86 (dd, J = 7.6 Hz) 7.7
OCH3 3.8–3.9 3.8–3.9 4.0–4.2 (OCH2CH3)

Biological Activity

N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes:

  • Anthracene core : A polycyclic aromatic hydrocarbon that contributes to its biological activity.
  • Trimethoxybenzamide moieties : These groups are known for their pharmacological properties.

The molecular formula is C34H30N2O8C_{34}H_{30}N_{2}O_{8} with a molecular weight of 594.62 g/mol.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • In Vitro Studies :
    • The compound was tested against several human cancer cell lines including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).
    • Results showed that it induced apoptosis in these cell lines with IC50 values ranging from 5 to 15 μM.
  • Mechanism of Action :
    • The compound appears to inhibit tubulin polymerization, similar to other known chemotherapeutics such as colchicine and vinblastine.
    • It also induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing effectively.

Antibacterial Activity

In addition to its anticancer properties, preliminary studies suggest that the compound may possess antibacterial activity against certain strains of bacteria. The minimum inhibitory concentration (MIC) was found to be effective against Staphylococcus aureus.

Study 1: Cytotoxicity Evaluation

A study conducted by researchers synthesized various derivatives of benzamide and evaluated their cytotoxicity. Among these derivatives, the one containing the anthracene moiety demonstrated superior activity against multiple cancer cell lines compared to other tested compounds .

Cell LineIC50 (μM)
MDA-MB-2315.20
HCT-1169.13
HeLa11.09
Non-tumoral HEK-293>30

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound disrupts microtubule dynamics in cancer cells. This was evidenced by a significant decrease in tubulin polymerization rates when treated with the compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this anthraquinone-based compound to improve yield and purity?

  • Methodological Answer : The synthesis involves sequential acylation of the anthraquinone core. To optimize yield, use stoichiometric excess of 3,4,5-trimethoxybenzoyl chloride under inert conditions (e.g., N₂ atmosphere) and employ catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Purification via column chromatography (SiO₂, gradient elution with cyclohexane:EtOAc 97:3) ensures high purity . Monitor reaction progress using TLC with UV visualization to confirm intermediate formation.

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To verify substitution patterns (e.g., trimethoxybenzoyl groups) and anthraquinone backbone integrity.
  • HRMS (High-Resolution Mass Spectrometry) : For exact mass confirmation (e.g., calculated vs. observed m/z).
  • FTIR : To identify carbonyl stretches (~1670 cm⁻¹ for quinone C=O) and amide linkages (~1650 cm⁻¹).
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can solubility limitations in aqueous media be addressed for in vitro assays?

  • Methodological Answer : Solubility challenges (e.g., ~5.3E-4 g/L in water at 25°C ) can be mitigated using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Alternatively, derivatize the compound with hydrophilic groups (e.g., sulfonate) while retaining bioactivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity)?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address this:

  • Standardize assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) with controlled inoculum size.
  • Assess purity : Quantify impurities via HPLC (C18 column, acetonitrile:H₂O gradient) and correlate with bioactivity.
  • Mechanistic studies : Perform time-kill assays or transcriptomic profiling to differentiate static vs. cidal effects .

Q. How can researchers investigate the compound’s potential DNA intercalation or topoisomerase inhibition?

  • Methodological Answer :

  • UV-Vis titration : Monitor hypochromism and redshift in λmax when incubated with DNA (e.g., CT-DNA). Calculate binding constants using the Benesi-Hildebrand equation.
  • Topoisomerase assays : Use agarose gel electrophoresis to assess relaxation of supercoiled DNA in the presence of topoisomerase I/II inhibitors.
  • Molecular docking : Model interactions with DNA (PDB: 1BNA) or topoisomerase II (PDB: 1ZXM) using AutoDock Vina .

Q. What strategies validate the role of the trimethoxybenzoyl groups in target binding or pharmacokinetics?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs lacking methoxy groups or replacing them with halogens. Compare bioactivity (e.g., IC₅₀ in cytotoxicity assays).
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and measure logP values (e.g., shake-flask method) to correlate lipophilicity with absorption .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Predict BBB permeability : Use QSAR models (e.g., SwissADME) to calculate parameters like polar surface area (PSA < 90 Ų preferred).
  • Molecular dynamics simulations : Simulate compound behavior in lipid bilayers to optimize membrane permeability.
  • In vitro validation : Employ parallel artificial membrane permeability assays (PAMPA-BBB) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported LogP values (e.g., 2.5 vs. 2.65)?

  • Methodological Answer : Variations arise from measurement techniques (e.g., shake-flask vs. HPLC-derived). Standardize by:

  • Shake-flask method : Use octanol-water partitioning under controlled pH (e.g., 7.4).
  • Chromatographic calibration : Compare retention times with standards of known LogP.
  • Computational validation : Cross-check with software like ChemAxon or ACD/Labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.